1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

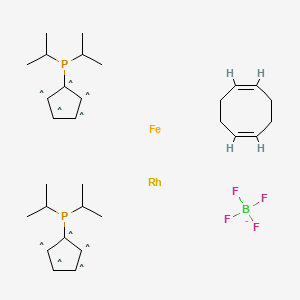

1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is an organometallic compound that features a rhodium center coordinated to a 1,1’-bis(di-i-propylphosphino)ferrocene ligand and a 1,5-cyclooctadiene ligand, with a tetrafluoroborate counterion. This compound is known for its applications in catalysis, particularly in hydrogenation reactions .

准备方法

The synthesis of 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of 1,1’-bis(di-i-propylphosphino)ferrocene with a rhodium precursor, such as rhodium(I) chloride, in the presence of 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere, often using a solvent like dichloromethane or toluene. The resulting complex is then treated with tetrafluoroboric acid to yield the tetrafluoroborate salt .

化学反应分析

1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is primarily used as a catalyst in various chemical reactions. Some of the key reactions it undergoes include:

Hydrogenation: This compound is an effective catalyst for the hydrogenation of alkenes and alkynes, converting them into alkanes under mild conditions.

Hydroformylation: It can catalyze the hydroformylation of olefins, leading to the formation of aldehydes.

Cross-coupling reactions: It is also used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include hydrogen gas for hydrogenation, carbon monoxide and hydrogen for hydroformylation, and aryl halides and boronic acids for cross-coupling reactions. The major products formed depend on the specific reaction but typically include alkanes, aldehydes, and biaryl compounds .

科学研究应用

1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center to the substrates, facilitating their activation and subsequent transformation. In hydrogenation reactions, the rhodium center binds to hydrogen gas, forming a rhodium-hydride species that transfers hydrogen atoms to the substrate, reducing it to the corresponding alkane . In hydroformylation, the rhodium center coordinates to the olefin and carbon monoxide, leading to the formation of an acyl-rhodium intermediate that undergoes hydrogenation to yield the aldehyde .

相似化合物的比较

1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its specific ligand environment and the presence of both ferrocene and cyclooctadiene ligands. Similar compounds include:

1,1’-Bis(di-i-propylphosphino)ferrocene palladium dichloride: Used in similar catalytic applications but with a palladium center.

1,1’-Bis(di-i-propylphosphino)ferrocene platinum dichloride: Another related compound with a platinum center, used in catalysis.

1,1’-Bis(di-i-propylphosphino)ferrocene nickel dichloride: Utilized in cross-coupling and other catalytic reactions.

These compounds share similar ligand structures but differ in their metal centers, which can influence their catalytic properties and applications .

生物活性

The compound 1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (often abbreviated as Rh-Fc) is a notable member of the class of organometallic compounds that incorporate ferrocene. Its biological activity has garnered attention due to the unique properties imparted by the ferrocene moiety, including stability, redox activity, and potential therapeutic applications. This article reviews the biological activity of Rh-Fc, summarizing research findings, case studies, and relevant data.

Structure and Properties

Rh-Fc is characterized by its complex structure comprising a rhodium center coordinated with a ferrocene unit and phosphine ligands. The ferrocene moiety contributes to the compound's lipophilicity and electrochemical properties, which are crucial for its biological interactions.

Biological Activity Overview

Research has indicated that Rh-Fc exhibits various biological activities, particularly in the realm of cancer therapy and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of ferrocene-based compounds, including Rh-Fc. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- Cytotoxicity Studies :

- Mechanism of Action :

Antimicrobial Activity

Rh-Fc has also been studied for its antimicrobial properties, particularly against bacterial and fungal strains.

- Antifungal and Antibacterial Properties :

Case Study 1: Ferroquine

Ferroquine, a ferrocenyl derivative similar to Rh-Fc, underwent clinical evaluation for its antimalarial activity. It showed promising results in combination therapies, underscoring the potential of ferrocene-based drugs in treating infectious diseases .

Case Study 2: Combination Therapies

Research on combination therapies involving Rh-Fc has indicated enhanced efficacy compared to single-agent treatments. For example, combining Rh-Fc with traditional chemotherapeutics resulted in synergistic effects that improved overall cell death rates in resistant cancer cell lines .

属性

InChI |

InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIPKMKCCUWUIS-ISVFTUMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48BF4FeP2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704840 |

Source

|

| Record name | PUBCHEM_53485855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157772-65-1 |

Source

|

| Record name | PUBCHEM_53485855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。